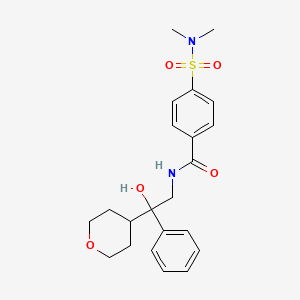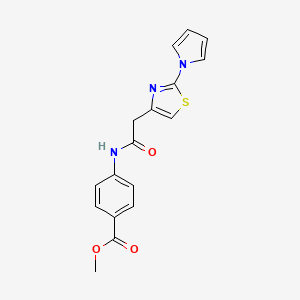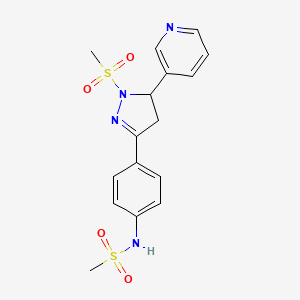![molecular formula C4H6F2N4 B2614672 1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine CAS No. 1443291-47-1](/img/structure/B2614672.png)
1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They have a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles are planar molecules. The C-N and N-N distances fall into a narrow range, consistent with their aromaticity .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are also known to participate in various chemical reactions, contributing to their widespread potential pharmaceutical activity .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A series of new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety have been designed and synthesized, showing significant antifungal activities against yeasts and filamentous fungi. These compounds were prepared through reactions involving ethyl 2,2-difluoro(heteroaryl)acetate, highlighting their potential in developing novel antifungal agents (Eto et al., 2000).
Synthesis and Structural Characterization
The synthesis, spectral analysis, and crystal structures of new 1,4,5-trisubstituted 1,2,3-triazoles have been achieved through a one-pot three-component strategy. These compounds exhibited cytotoxicity in brine shrimp assays, suggesting their potential biological activity and application in medicinal chemistry (Ahmed et al., 2016).
Novel Synthesis Methods
A novel synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot three-component reaction involving boronic acids, azide, and active methylene ketones has been developed. This method provides a high-yield pathway to synthesize 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility of difluoroethylated compounds in organic synthesis (Zhang et al., 2013).
Antimicrobial Agents
The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents has been achieved through a Vilsmeier–Haack reaction approach. These derivatives demonstrated a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities, highlighting the application of difluoroethylated triazoles in creating new antimicrobial compounds (Bhat et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c5-3(6)1-10-2-4(7)8-9-10/h2-3H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPESGMNBVOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![3-Methylbenzo[g][1,3]benzothiazol-2-imine](/img/structure/B2614602.png)


![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)
